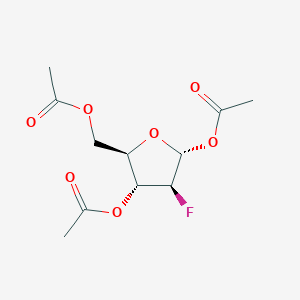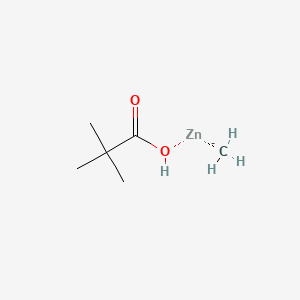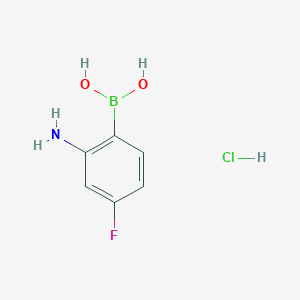
1-(3-(tert-butyl)-1H-pyrazol-5-yl)piperidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-tert-butyl-1H-pyrazol-5-yl)piperidin-3-amine is a compound that belongs to the class of heterocyclic amines It features a pyrazole ring substituted with a tert-butyl group and a piperidine ring
Vorbereitungsmethoden
The synthesis of 1-(3-tert-butyl-1H-pyrazol-5-yl)piperidin-3-amine typically involves multi-step reactions. One common method includes the condensation of 3-tert-butyl-1H-pyrazole-5-amine with piperidine derivatives under controlled conditions. The reaction is often carried out in a solvent-free environment at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-(3-tert-butyl-1H-pyrazol-5-yl)piperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups. Common reagents and conditions for these reactions include the use of solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions.
Wissenschaftliche Forschungsanwendungen
1-(3-tert-butyl-1H-pyrazol-5-yl)piperidin-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the synthesis of agrochemicals and other industrially relevant chemicals.
Wirkmechanismus
The mechanism of action of 1-(3-tert-butyl-1H-pyrazol-5-yl)piperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .
Vergleich Mit ähnlichen Verbindungen
1-(3-tert-butyl-1H-pyrazol-5-yl)piperidin-3-amine can be compared with other similar compounds, such as:
3-tert-Butyl-1-phenyl-1H-pyrazol-5-amine: This compound has a phenyl group instead of a piperidine ring, which may result in different chemical and biological properties.
3-Amino-5-tert-butyl-1H-pyrazole: This compound lacks the piperidine ring, making it structurally simpler but potentially less versatile in its applications. The uniqueness of 1-(3-tert-butyl-1H-pyrazol-5-yl)piperidin-3-amine lies in its combination of the pyrazole and piperidine rings, which may confer specific properties useful in various research and industrial contexts.
Eigenschaften
Molekularformel |
C12H22N4 |
|---|---|
Molekulargewicht |
222.33 g/mol |
IUPAC-Name |
1-(5-tert-butyl-1H-pyrazol-3-yl)piperidin-3-amine |
InChI |
InChI=1S/C12H22N4/c1-12(2,3)10-7-11(15-14-10)16-6-4-5-9(13)8-16/h7,9H,4-6,8,13H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
AJAJZFWYEJJOGP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=NN1)N2CCCC(C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


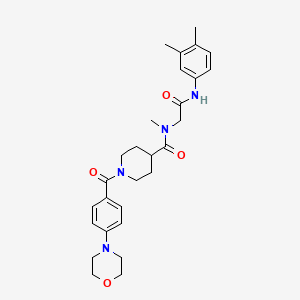
![methyl N-[(pyridin-2-ylsulfanyl)methanimidoyl]carbamate](/img/structure/B15328447.png)

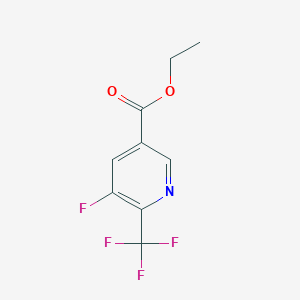
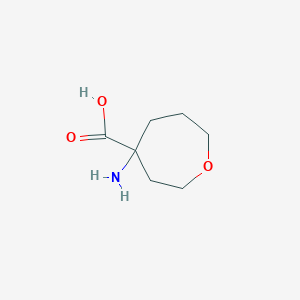

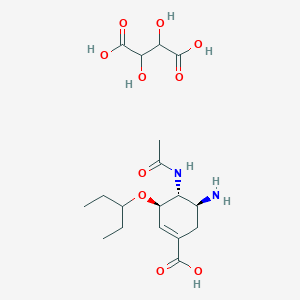


![Isothiazolo[4,5-c]pyridin-3-amine](/img/structure/B15328516.png)
